N-[2-(Pentyloxy)benzyl]-2-propanamine
Overview
Description
N-[2-(Pentyloxy)benzyl]-2-propanamine (NBP) is a compound that has been used in scientific research since the late 1980s. NBP is a derivative of the amino acid phenylalanine and is a member of the class of compounds known as phenylpropanamines. It is used in the synthesis of various drugs and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Analytical Techniques in Toxicology : One study described a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting a derivative of N-benzyl phenethylamines, highlighting its application in toxicological analysis and forensic science (Poklis et al., 2014).
Synthesis of Hybrid Anticonvulsants : Research on N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds has been conducted to develop new hybrid anticonvulsant agents. This study combined chemical fragments of well-known antiepileptic drugs, indicating a potential application in the development of new medications (Kamiński et al., 2015).
Anticonvulsant Studies : The synthesis and anticonvulsant efficacy of various N-Benzyl-3-[(chlorophenyl)amino]propanamides were examined, demonstrating their potential use against generalized seizures. This research could contribute to the development of new treatments for epilepsy (Idris et al., 2011).
Forensic Identification of Substances : Methods for the analysis of specific propanamines were developed to distinguish them from related compounds in forensic settings, showcasing the role of these compounds in analytical chemistry and forensic science (Noggle et al., 1991).
Design and Synthesis of Novel Compounds : Research has been conducted on the design and synthesis of novel propanamine derivatives, indicating a focus on creating new chemical entities with potential therapeutic or analytical applications (Jing, 2010).
properties
IUPAC Name |
N-[(2-pentoxyphenyl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-5-8-11-17-15-10-7-6-9-14(15)12-16-13(2)3/h6-7,9-10,13,16H,4-5,8,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQVTEOEUPUBSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1CNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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